molecular formula C12H18O6 B014113 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone CAS No. 7306-64-1

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone

Cat. No. B014113
CAS RN: 7306-64-1
M. Wt: 258.27 g/mol
InChI Key: OFZPAXSEAVOAKB-KZVJFYERSA-N
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Description

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is an important organic compound widely used in the biomedical industry . This compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans. It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .


Molecular Structure Analysis

The molecular formula of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is C12H18O6 . The IUPAC name is (3aS,6R,6aS)-6- [ (4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo [3,4-d] [1,3]dioxol-4-one . The structure contains a total of 38 bonds, including 20 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 3 five-membered rings, 1 eight-membered ring, 1 ester (aliphatic), and 4 ethers (aliphatic) .

Scientific Research Applications

Molecular Structure Analysis

The compound is used in the study of molecular structures. For instance, the molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose, a derivative of the compound, has been reported . This compound crystallizes from a petroleum ether/ethyl acetate mixture with the chiral orthorhombic space group P2 1 2 1 2 1 with four molecules in the unit cell .

Synthesis of Bioactive Glycoconjugates

Monosaccharides with good leaving groups like mesylate, tosylate or nosylate play a major role for the introduction of various functional groups, as building blocks for the formation of di- and oligosugars, as chiral pool materials or for the preparation of bioactive glycoconjugates .

Quantitative Determination

The compound can be quantitatively determined by gas-liquid and thin-layer chromatography . This analytical method is important for quality control and production control in pharmaceutical chemistry .

Synthesis of Ovalicin

The compound is used as a protected mannose intermediate in the synthesis of ovalicin . Ovalicin is a potent inhibitor of endothelial cell proliferation and is used in cancer research .

Synthesis of Hikizimycin

The compound is also used in the synthesis of the sugar core of hikizimycin . Hikizimycin is an antibiotic that is active against gram-positive bacteria and exhibits antitumor activity .

Ultrasound-Assisted Synthesis

The compound is used in ultrasound-assisted synthesis . In one study, synthesis of 1,2:5,6-di-O-isopropylidene-D-glucofranose (DAG) was performed in the presence of ferric chloride as a catalyst . The effects of some reaction parameters (e.g. power and frequency of ultrasound, reaction temperature, mass ratio of the reactant) on the yield were investigated .

Mechanism of Action

Target of Action

The primary target of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the hydroxyl functional groups in organic synthesis reactions . By introducing this compound as a protecting group, it can protect the attached hydroxyl functional groups during chemical reactions .

Mode of Action

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone acts as a protecting group in organic synthesis reactions . It is introduced to protect the hydroxyl functional groups during chemical reactions and can be removed when needed . This compound has wide applications in carbohydrate chemistry reactions and drug synthesis .

Biochemical Pathways

The compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans . It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .

Pharmacokinetics

It’s known that the compound is stable at room temperature and has good solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the protection of hydroxyl functional groups during chemical reactions . This allows for more complex reactions to take place without affecting these groups. Additionally, it plays a significant role in the synthesis of Vitamin C, aiding in the prevention and treatment of scurvy .

Action Environment

The action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is influenced by the environment in which it is used. For instance, the reaction for the preparation of this compound usually takes place in an anhydrous environment and at a low reaction temperature . Furthermore, it is stable at room temperature and has good solubility in solvents , which could influence its action, efficacy, and stability.

properties

IUPAC Name

(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPAXSEAVOAKB-KZVJFYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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